Structural Analysis and Synthetic Workflows for (S)-Methyl 5-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide
Structural Analysis and Synthetic Workflows for (S)-Methyl 5-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide
Executive Summary & Pharmacological Grounding
(S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4)[1] is a highly privileged, chiral γ-lactam building block that serves as a foundational scaffold in modern medicinal chemistry. Featuring a rigid pyrrolidinone ring with a precisely oriented stereocenter at the C3 position, it provides an optimal vector for 3D spatial functionalization.
In drug discovery, the 5-oxopyrrolidine core is a critical pharmacophore. Recent oncological research has heavily utilized this scaffold to synthesize highly functionalized derivatives—such as analogues of the natural product Hib-ester—which exhibit potent antiproliferative properties against multiple myeloma (MM) cells[2]. The lactam core mimics peptide bonds, allowing these molecules to effectively dock into the catalytic pockets of the 20S proteasome, while the ester moiety serves as a vital hydrogen-bond acceptor[2]. Understanding the structural nuances and synthetic handling of this compound is paramount for developing next-generation therapeutics.
Structural and Spectroscopic Characterization
To ensure batch-to-batch reproducibility and synthetic integrity, rigorous spectroscopic validation is required. The (S)-enantiomer possesses a specific spatial orientation that heavily influences downstream asymmetric synthesis and target-protein binding.
Chemical Identity
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IUPAC Name: Methyl (3S)-5-oxopyrrolidine-3-carboxylate
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Molecular Formula: C₆H₉NO₃
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Molecular Weight: 143.14 g/mol
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SMILES: COC(=O)[C@H]1CC(=O)NC1[3]
Quantitative NMR Assignments
Accurate structural elucidation relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Table 1 summarizes the validated ¹H and ¹³C NMR chemical shifts for this scaffold[4][5].
Causality in Chemical Shifts: The C5 lactam carbonyl resonates at 175.4 ppm, which is distinctly downfield from the C3 ester carbonyl at 174.0 ppm, due to the nitrogen atom's resonance contribution within the cyclic amide bond[5]. Furthermore, the C2 methylene protons are significantly deshielded by the adjacent electronegative nitrogen atom, pushing their ¹³C shift to 44.0 ppm[5].
Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆)
| Position | ¹³C Shift (ppm)[5] | ¹H Shift (ppm) & Multiplicity[4] | Structural Assignment / Causality |
| C5 | 175.4 | - | Lactam carbonyl (C=O); deshielded by cyclic amide resonance. |
| C=O (Ester) | 174.0 | - | Ester carbonyl; slightly upfield of the lactam C=O. |
| OCH₃ | 52.4 | 3.64 (s, 3H) | Methoxy group; sharp singlet due to lack of adjacent protons. |
| C2 | 44.0 | ~3.25 - 3.40 (m, 2H) | Ring CH₂ adjacent to nitrogen; deshielded by electronegativity. |
| C3 | 38.4 | ~3.43 - 3.49 (m, 1H) | Chiral methine (CH) alpha to the ester group. |
| C4 | 33.4 | ~2.25 - 2.40 (m, 2H) | Ring CH₂ adjacent to the lactam carbonyl. |
| N1 | - | 7.67 (br s, 1H) | Amide NH; broad due to quadrupolar relaxation of nitrogen. |
Synthetic Methodologies & Experimental Workflows
Functionalizing the (S)-methyl 5-oxopyrrolidine-3-carboxylate scaffold typically involves N-alkylation to build complexity toward active pharmaceutical ingredients (APIs). The following self-validating protocol details the N-methylation of the lactam core, a common step in synthesizing proteasome inhibitors[2][6].
Protocol: Regioselective N-Alkylation via Sodium Hydride
Objective: Synthesize (S)-methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.
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System Preparation: Dissolve (S)-methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under a strict nitrogen atmosphere[6].
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Causality: Anhydrous conditions are critical. Sodium hydride (NaH) reacts violently with water, and trace moisture will prematurely quench the highly reactive nitrogen anion, drastically reducing yield[6].
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Controlled Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 60% wt. sodium hydride in mineral oil (1.2 eq) portion-wise[6].
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Causality: Cooling to 0 °C thermodynamically controls the exothermic deprotonation, preventing unwanted side reactions such as ester hydrolysis or intermolecular Claisen condensations.
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Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes to ensure complete lactam anion formation. Slowly add methyl iodide (1.2 eq) dropwise[2].
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Reaction Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 3 to 12 hours. Carefully quench the reaction with a small volume of methanol or water to neutralize any unreacted NaH[2].
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Isolation & Validation: Extract the product using ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel chromatography. Validate the conversion via the disappearance of the NH peak (7.67 ppm) in ¹H NMR.
Diagram 1: Step-by-step synthetic workflow for the N-alkylation of the γ-lactam core.
Mechanistic Pathways in Drug Development
The stereochemistry of the (S)-enantiomer is not merely a structural feature; it is a direct determinant of biological efficacy. In the context of multiple myeloma (MM), highly substituted 5-oxopyrrolidines act as targeted inhibitors of the 20S proteasome[2].
Mechanism of Action: The rigid γ-lactam ring allows the molecule to navigate the narrow substrate channel of the 20S proteasome. The ester group at C3 acts as an essential hydrogen-bond acceptor, anchoring the molecule within the β5 (chymotrypsin-like) catalytic pocket. By blocking this active site, the compound halts the degradation of polyubiquitinated proteins. This disruption leads to a lethal accumulation of misfolded proteins, triggering severe Endoplasmic Reticulum (ER) stress, Unfolded Protein Response (UPR) activation, and ultimately, apoptosis of the malignant plasma cells[2].
Diagram 2: Mechanistic pathway of 5-oxopyrrolidine derivatives inducing apoptosis in Multiple Myeloma.
Quality Control & Analytical Validation
To ensure the integrity of the (S)-methyl 5-oxopyrrolidine-3-carboxylate scaffold before deploying it in complex syntheses, rigorous Quality Control (QC) systems must be implemented:
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Chiral Purity (Enantiomeric Excess): The biological activity of proteasome inhibitors is highly stereospecific. The enantiomeric excess (ee) must be validated to be >99%. This is achieved via chiral High-Performance Liquid Chromatography (HPLC) using specialized columns (e.g., Chiralpak IC)[7]. The mobile phase typically consists of Hexane/Isopropanol (with 0.3% TFA) to maintain sharp peak resolution and prevent ester hydrolysis during the run[7].
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Moisture Content Analysis: Because the methyl ester is susceptible to slow hydrolysis in the presence of trace water and ambient acids/bases, Karl Fischer titration should be utilized to confirm moisture levels are strictly < 0.5%.
References
- SciSupplies. "(S)-METHYL 5-OXOPYRROLIDINE-3-CARBOXYLATE".
- Achmem. "(S)-Methyl 5-oxopyrrolidine-3-carboxylate".
- MDPI. "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells".
- ResearchGate. "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells".
- ChemicalBook. "METHYL 5-OXOPYRROLIDINE-3-CARBOXYLATE".
- ChemicalBook. "5-吡咯烷酮-3-甲酸甲酯".
- Google Patents. "WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections".
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells [mdpi.com]
- 3. achmem.com [achmem.com]
- 4. METHYL 5-OXOPYRROLIDINE-3-CARBOXYLATE | 35309-35-4 [chemicalbook.com]
- 5. 5-吡咯烷酮-3-甲酸甲酯 | 35309-35-4 [m.chemicalbook.com]
- 6. WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
